N-Cyanoacetylurethane

Overview

Description

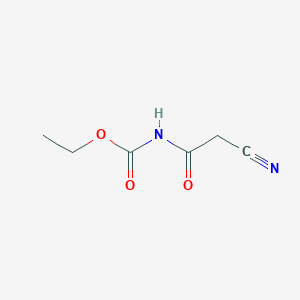

N-Cyanoacetylurethane (CAS RN: 6629-04-5) is an organic compound with the molecular formula C₆H₈N₂O₃ and a molar mass of 156.14 g/mol. It is a pale yellow crystalline solid with a melting point of 167–169°C and a density of 1.2 g/cm³ . Structurally, it consists of a cyanoacetyl group linked to an ethyl carbamate moiety. Key applications include:

- Synthesis of copolymers (e.g., with styrene or vinyl acetate) via radical-initiated polymerization .

- Pharmaceutical intermediates, particularly for inhibitors targeting the PDZ domain of PICK1 (relevant to brain ischemia and pain) and cathepsin K inhibitors .

- Chemical research, where it serves as a precursor in Knoevenagel condensations to generate substituted methyl 2-cyano-3-phenyl-2-propenoates .

Its solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol facilitates its use in organic synthesis .

Preparation Methods

Condensation Method Using Cyanoacetic Acid and Carbamates

Reaction Components and Mechanism

The most extensively documented method involves reacting cyanoacetic acid (CNCH₂COOH) with a substituted carbamate (NHR²COOR¹) in the presence of POCl₃, an aprotic solvent, and dimethylformamide (DMF) . The general reaction proceeds as follows:

2\text{COOH} + \text{NHR}^2\text{COOR}^1 \xrightarrow{\text{POCl}3, \text{DMF}} \text{CNCH}2\text{CONR}^2\text{COOR}^1 + \text{HCl} + \text{H}2\text{O}

POCl₃ acts as a condensation agent, facilitating the removal of water and promoting nucleophilic acyl substitution. DMF enhances reaction kinetics by stabilizing intermediates and increasing solubility .

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Solvent System : Aprotic solvents (toluene, benzene, ethyl acetate) prevent side reactions, while DMF (15–30% v/v) accelerates the reaction .

-

Molar Ratios : A 1:1.1 ratio of cyanoacetic acid to carbamate ensures complete conversion, with POCl₃ used at 0.5–0.6 equivalents .

-

Temperature : Maintaining 65–75°C balances reaction rate and product stability .

Table 1: Representative Syntheses from US3810934A

| Example | R¹ | R² | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Ethyl | H | Toluene | 70–73 | 91 | 99.9 |

| 2 | Ethyl | Ethyl | Benzene | 70 | 85 | 99.0 |

| 3 | Methyl | H | Toluene | 65 | 89 | 99.5 |

| 18 | Benzyl | Methyl | Toluene | 70 | 88 | 99.2 |

Yields consistently exceed 85%, with purity ≥99% achieved through precise stoichiometry and DMF’s stabilizing effects .

Alternative Cyanating Agent Method

Procedure and Limitations

An alternative route described by Handom-chem involves treating acetylurethane (ethyl carbamate) with a cyanating agent like thionyl chloride (SOCl₂) . While details are sparse, the proposed reaction is:

3\text{CONHCOOC}2\text{H}5 + \text{SOCl}2 \rightarrow \text{CNCH}2\text{CONHCOOC}2\text{H}_5 + \text{byproducts}

This method faces challenges:

-

Lower Purity : Residual solvents (toluene, DMF) up to 890 ppm and 880 ppm, respectively, suggest incomplete purification .

-

Unverified Mechanism : The absence of peer-reviewed validation raises concerns about reproducibility.

Table 2: Handom-chem Product Specifications

| Parameter | Specification |

|---|---|

| Assay (HPLC) | 97.0–102.0% |

| Total Impurities | ≤2.0% |

| Residual DMF | ≤880 ppm |

| Water Content | ≤1.0% |

Comparative Analysis of Methods

Yield and Purity

The POCl₃-mediated method outperforms the cyanating agent approach, delivering higher yields (85–91% vs. unspecified) and superior purity (99–100% vs. 97–102%) . DMF’s role in suppressing byproducts is critical, as evidenced by residual solvent levels in the alternative method .

Scalability and Industrial Relevance

The patent method’s scalability is demonstrated in multi-kilogram batches using toluene or benzene, with straightforward isolation via aqueous workup . In contrast, the cyanating agent route lacks operational details, hindering industrial adoption .

Applications and Derivative Synthesis

This compound’s utility extends to:

Chemical Reactions Analysis

Types of Reactions: N-Cyanoacetylurethane undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.

Acylation Reactions: It is often used as an acylation agent in organic synthesis to introduce cyano functional groups.

Common Reagents and Conditions:

Thionyl Chloride: Used in the synthesis of this compound.

Organic Solvents: Such as dimethyl sulfoxide and methanol, are commonly used in reactions involving this compound.

Major Products Formed:

Ketones and Aldehydes: this compound is primarily used in the synthesis of these compounds.

Scientific Research Applications

Chemical Properties and Structure

N-Cyanoacetylurethane is characterized by its molecular formula and features a cyano group attached to an acetyl moiety. Its unique structure enables it to interact effectively with biological molecules and metal ions, which is fundamental to its applications in catalysis and drug development.

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial agent. Studies indicate that it can disrupt cellular functions due to its structural properties, making it a candidate for further pharmacological research. It serves as a reference substance in drug research, aiding in the inspection, identification, and quality control of pharmaceutical compounds .

Case Study: Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against various pathogens. Its mechanism involves the interaction with cellular components, leading to cell disruption. Further studies are necessary to fully elucidate these mechanisms and optimize its efficacy.

Organic Synthesis

This compound is utilized as an acylation agent in organic synthesis, particularly for introducing cyano functional groups into organic compounds. It plays a crucial role in synthesizing ketones and aldehydes, enhancing the reactivity of substrates in various organic reactions .

Synthesis Method

The synthesis of this compound typically involves the reaction of cyanoacetic acid with ethyl orthoformate or other cyanating agents under specific conditions. For instance:

- Reagents : Cyanoacetic acid, phosphorus oxychloride.

- Conditions : Reaction at controlled temperatures to yield high-purity products .

Catalysis

This compound forms complexes with metal ions such as palladium, which have been studied for their catalytic properties in organic reactions. These complexes demonstrate enhanced reactivity patterns that are beneficial for developing new catalytic processes in organic synthesis.

Table: Comparison of Catalytic Properties

| Compound | Metal Ion Complexed | Catalytic Activity |

|---|---|---|

| This compound | Palladium | High efficiency in C-C coupling reactions |

| Urethane | None | Standard polymer precursor |

| Cyanoacetic Acid | None | Primarily used in organic synthesis |

Quality Control in Pharmaceuticals

In pharmaceutical research, this compound serves as a standard reference material for quality control processes. It is used to determine the content and purity of drug formulations, ensuring compliance with regulatory standards .

Environmental Applications

Recent studies have explored the use of cyano-functionalized materials derived from this compound for environmental remediation processes, such as photocatalytic extraction of uranium from seawater. The cyano group enhances the material's adsorption capacity and selectivity for target contaminants .

Mechanism of Action

The mechanism of action of N-Cyanoacetylurethane involves its role as an acylation agent. It introduces cyano functional groups into organic molecules, facilitating the synthesis of various compounds. The molecular targets and pathways involved include the PDZ domain of PICK1 and cathepsin K .

Comparison with Similar Compounds

Structural and Functional Analogues

Cyanoacetylurea (CAS RN: 1448-98-2)

- Molecular formula : C₄H₅N₃O₂; Molar mass : 127.10 g/mol .

- Key differences : Lacks the ethyl carbamate group, replacing it with a urea moiety. This reduces steric bulk and alters reactivity.

- Applications: Limited data, but likely used in niche organic syntheses due to its dual cyano and urea functionalities.

2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS RN: 6972-77-6)

- Molecular formula : C₅H₇N₃O₂; Molar mass : 141.13 g/mol .

- Applications: Not well-documented, but its structure suggests utility in coordination chemistry or peptide mimetics.

Chloroacetamide Derivatives (e.g., 2e, 2f)

- Examples : 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e) .

- Key differences : Chlorine substituents increase electrophilicity and reactivity toward nucleophilic substitution.

- Applications : Agrochemicals or bioactive molecules due to trichloroethyl and aromatic groups .

Physical and Chemical Properties

Stability and Toxicology

- This compound: Stability: Stable under recommended storage conditions (room temperature, sealed) . Hazards: Classified with risk codes H302, H312, H315, H319, H332, and H335 (harmful if swallowed, in contact with skin, or inhaled; causes skin/eye irritation) .

- Cyanoacetylurea: No toxicity data reported .

- Chloroacetamides : Likely higher toxicity due to chlorine substituents, though specific data is absent .

Market and Suppliers

- This compound: Available from suppliers like Chem-Impex International (purity ≥98%, $203–$741 per 25–100 g) and Sigma-Aldrich .

- Cyanoacetylurea: Limited commercial availability; primarily referenced in academic contexts .

- 2-Cyano-N-[(methylamino)carbonyl]acetamide: No supplier data provided .

Biological Activity

N-Cyanoacetylurethane is a heterocyclic compound with significant biological activity, particularly noted for its potential applications in pharmaceuticals and materials science. With the molecular formula C₆H₈N₂O₃ and a CAS number of 6629-04-5, this compound features a cyano group attached to an acetyl moiety, which contributes to its unique reactivity and biological interactions.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Structure : The presence of a carbonyl group adjacent to a nitrogen atom enhances its reactivity.

- Functional Groups : The cyano group (-CN) is known for its ability to interact with various biological molecules, potentially disrupting cellular functions.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial properties . Its ability to disrupt cellular functions suggests potential applications in treating infections caused by various pathogens. The compound has also been explored for its role as an inhibitor targeting specific protein domains, such as the PDZ domain of PICK1, which is implicated in brain ischemia and pain management .

Toxicity Profile

The toxicity profile of this compound reveals that it may cause skin and eye irritation upon contact. Inhalation exposure can lead to respiratory issues, indicating the need for caution in handling this compound. The following safety information has been documented:

| Hazard Type | Description |

|---|---|

| Skin Irritation | May cause irritation upon contact |

| Eye Irritation | Potential for serious eye damage |

| Respiratory Issues | Inhalation can lead to respiratory distress |

| Acute Toxicity (Oral) | Harmful if swallowed |

Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Studies : Investigations have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting its utility as an antimicrobial agent.

- Inhibition of Protein Domains : The compound has been utilized in synthesizing inhibitors that target the PDZ domain of PICK1, relevant for conditions such as brain ischemia and pain .

- Catalytic Properties : Complexes formed with metal ions like palladium have been studied for their catalytic properties in organic reactions, showcasing the compound’s versatility beyond biological applications .

Comparative Analysis with Related Compounds

To better understand this compound's unique properties, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Urethane | Contains an -NHCOO- group | Commonly used as a polymer precursor |

| Cyanoacetic Acid | Contains a carboxylic acid group | Used primarily in organic synthesis |

| Acetamide | Contains an amide group | Found in various biological systems |

| Ethyl Carbamate | Ester derivative of carbamic acid | Used in pharmaceuticals |

| This compound | Cyano group enhances reactivity | Potential antimicrobial and catalytic properties |

Q & A

Q. Basic: What are the standard synthetic protocols for N-Cyanoacetylurethane, and how can purity be validated?

Answer:

this compound is typically synthesized via the reaction of cyanoacetic acid derivatives with carbamate esters. A common protocol involves condensing ethyl cyanoacetate with urea or its derivatives under controlled acidic or basic conditions, often using catalysts like sulfuric acid or sodium ethoxide . To ensure reproducibility, experimental sections must detail stoichiometry, reaction temperature, solvent selection, and purification methods (e.g., recrystallization or column chromatography) . Purity validation requires a combination of analytical techniques:

- HPLC (High-Performance Liquid Chromatography) to assess organic impurities.

- NMR (¹H/¹³C) and FT-IR to confirm molecular structure and functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ for the carbamate group) .

- Elemental Analysis (EA) to verify empirical formula (C₆H₈N₂O₃) .

Q. Advanced: How do solvent polarity and temperature influence the stability of this compound during storage?

Answer:

this compound’s stability is highly sensitive to solvent environment and thermal conditions. Polar aprotic solvents (e.g., acetonitrile) may accelerate hydrolysis of the carbamate group, while non-polar solvents (e.g., toluene) enhance stability . To systematically evaluate stability:

Design accelerated degradation studies by storing the compound in varied solvents (polar vs. non-polar) at temperatures ranging from -20°C to 40°C.

Monitor degradation kinetics using LC-MS to detect hydrolysis byproducts (e.g., cyanoacetic acid or urea derivatives).

Apply Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Q. Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

Key techniques include:

- ¹H NMR : Identify protons adjacent to the cyano group (δ ~3.5 ppm for CH₂) and carbamate NH (δ ~5-6 ppm, broad singlet) .

- ¹³C NMR : Detect carbonyl carbons (δ ~155-160 ppm for carbamate, ~170 ppm for cyanoacetyl group) .

- FT-IR : Confirm cyano (C≡N stretch at ~2200 cm⁻¹) and carbamate (N-H bend at ~1530 cm⁻¹) functionalities .

- Mass Spectrometry (MS) : Use ESI-MS or EI-MS to verify molecular ion [M+H]⁺ at m/z 157.06 .

Q. Advanced: What strategies resolve contradictions in reported reactivity of this compound under acidic vs. basic conditions?

Answer:

Discrepancies in reactivity often arise from competing pathways (e.g., hydrolysis vs. nucleophilic substitution). To address this:

Control pH rigorously using buffered solutions (e.g., phosphate buffer for neutral conditions, HCl/NaOH for extremes).

Employ kinetic isotope effects (KIE) to distinguish between mechanisms (e.g., H/D exchange in hydrolysis).

Use DFT calculations to model transition states and identify dominant pathways under varying pH .

Cross-validate results with in situ Raman spectroscopy to track intermediate formation .

Q. Basic: How to design experiments to assess the role of this compound as an intermediate in multi-step synthesis?

Answer:

Isolation and Characterization : Synthesize this compound in situ, isolate via flash chromatography, and confirm structure via NMR/MS .

Reaction Monitoring : Use HPLC-DAD or GC-MS to detect transient intermediates in reactions (e.g., cyclization to heterocycles).

Kinetic Profiling : Quench aliquots at timed intervals to measure intermediate accumulation/decay .

Q. Advanced: How to analyze kinetic data to determine reaction mechanisms involving this compound?

Answer:

Variable Time (VT) NMR/IR : Track real-time changes in functional groups to identify rate-determining steps.

Eyring Plot Analysis : Calculate activation parameters (ΔH‡, ΔS‡) from rate constants at multiple temperatures.

Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace atom transfer pathways (e.g., in urea formation).

Computational Modeling : Use Gaussian or ORCA software to simulate potential energy surfaces and validate experimental data .

Properties

IUPAC Name |

ethyl N-(2-cyanoacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-11-6(10)8-5(9)3-4-7/h2-3H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOGVWWWGVFXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216497 | |

| Record name | Carbamic acid, cyanoacetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6629-04-5 | |

| Record name | Ethyl N-(2-cyanoacetyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6629-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyanoacetylethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyanoacetylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, cyanoacetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyanoacetylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYANOACETYLETHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L18CT33BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.